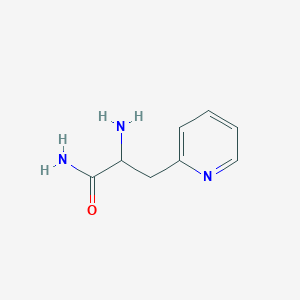

2-Amino-3-(pyridin-2-YL)propanamide

Description

Significance of Heterocyclic Amino Acids in Academic Inquiry

Heterocyclic amino acids are a class of organic compounds that incorporate a heterocyclic ring system into the amino acid structure. These building blocks are of immense interest in chemical and pharmaceutical research for several reasons. Their inherent structural diversity, which can be readily modified, allows for the creation of a wide range of molecular architectures. science.govrsc.org This versatility enables the fine-tuning of physicochemical properties such as hydrophilicity, hydrophobicity, and conformational preferences. science.gov

The incorporation of heterocyclic moieties can lead to the development of peptidomimetics, compounds that mimic the structure and function of natural peptides but with enhanced stability and bioavailability. science.govnih.gov The conjugation of amino acids with N-heterocycles has the potential to yield molecules with diverse biological activities. science.gov Researchers are actively exploring the synthesis of N-heterocycles from α-amino acids to create complex structures with potential pharmaceutical applications. rsc.org

Role of Pyridine (B92270) Moiety in Structural and Functional Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry. rsc.orgnih.gov Its presence in a molecule can significantly influence its pharmacological profile. nih.govtandfonline.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and provides a site for protonation, which can impact a molecule's solubility and ability to interact with biological targets. nih.gov

The incorporation of a pyridine moiety has been shown to enhance the biochemical potency, metabolic stability, and cell permeability of drug candidates. rsc.orgnih.gov Furthermore, pyridine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. tandfonline.comopenaccessjournals.com Many commercially available drugs contain a pyridine or dihydropyridine (B1217469) scaffold, highlighting the importance of this heterocycle in drug design. nih.govtandfonline.com

Propanamide Scaffolds in Advanced Chemical Research

The propanamide functional group, with the chemical formula CH3CH2C(=O)NH2, is an amide derived from propanoic acid. wikipedia.org Propanamide scaffolds are valuable building blocks in organic synthesis and medicinal chemistry. The amide linkage is a key feature in peptides and proteins, and propanamide-containing molecules can act as peptidomimetics.

The development of novel molecular scaffolds is a significant area of chemical research, with the aim of creating new functional molecules by joining multiple organic building blocks. mdpi.comnih.gov Propanamide-based drug conjugates are being explored as a strategy to enhance the efficacy and safety of existing drugs. researchgate.netnih.gov For instance, the conjugation of non-steroidal anti-inflammatory drugs (NSAIDs) with other moieties through a propanamide linker has been investigated to develop agents with dual inhibitory activity. researchgate.net

Contextualizing 2-Amino-3-(pyridin-2-YL)propanamide within Bioactive Molecule Discovery

The compound this compound integrates the key structural features discussed above: a heterocyclic amino acid framework containing a pyridine ring and a propanamide functional group. This unique combination of moieties makes it a compound of interest in the discovery of new bioactive molecules.

The synthesis and exploration of molecules that conjugate amino acids or peptides with heterocyclic compounds is a growing field of research. nih.gov The goal is to develop new therapeutic agents with improved pharmacological properties. nih.gov The discovery of bioactive peptide molecules through a combination of bioinformatics and chemical synthesis is an emerging approach. google.com Within this context, this compound represents a specific chemical entity that can be investigated for its potential biological activities. While specific research on the bioactivity of this compound is not extensively detailed in the provided search results, its structural components suggest its potential as a candidate for screening in various biological assays.

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-amino-3-pyridin-2-ylpropanamide |

InChI |

InChI=1S/C8H11N3O/c9-7(8(10)12)5-6-3-1-2-4-11-6/h1-4,7H,5,9H2,(H2,10,12) |

InChI Key |

RKIOCFFKQUAIIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CC(C(=O)N)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and integration, a detailed picture of the atomic connectivity can be constructed.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Amino-3-(pyridin-2-YL)propanamide is expected to reveal distinct signals corresponding to each unique proton environment within the molecule. The aromatic region would feature signals for the four protons on the pyridine (B92270) ring, typically appearing downfield due to the deshielding effect of the aromatic system. Protons on adjacent carbon atoms will influence each other's signals, leading to characteristic splitting patterns based on the n+1 rule. docbrown.info The protons of the primary amine (-NH₂) and the primary amide (-CONH₂) are expected to appear as broad singlets, and their signals can be confirmed by their exchange with deuterium (B1214612) oxide (D₂O).

Expected ¹H NMR Data

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Pyridine-H (aromatic) | 7.0 - 8.5 | Multiplets (m), Doublets (d), Triplets (t) |

| α-CH (chiral center) | 3.5 - 4.5 | Triplet (t) |

| β-CH₂ (methylene) | 2.8 - 3.5 | Doublet (d) |

| Amide (-CONH₂) | 6.5 - 8.0 | Broad Singlet (br s) |

Note: This table represents expected values based on typical chemical shifts for similar functional groups and is not based on reported experimental data for this specific compound.

Carbon-13 NMR (¹³C NMR) Analysis

Complementing the proton data, the ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, eight distinct signals are anticipated, corresponding to the eight unique carbon environments. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing around 170-180 ppm. The five carbons of the pyridine ring will resonate in the aromatic region (120-160 ppm), while the aliphatic carbons—the α-carbon and the methylene (B1212753) (β-carbon)—will appear further upfield. docbrown.info Quaternary carbons, such as the pyridine carbon bonded to the side chain, often show signals of lower intensity. youtube.com

Expected ¹³C NMR Data

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Amide (C=O) | 170 - 180 |

| Pyridine-C (aromatic) | 120 - 160 |

| α-C (chiral center) | 50 - 60 |

Note: This table represents expected values based on typical chemical shifts for similar functional groups and is not based on reported experimental data for this specific compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is crucial for determining the precise elemental composition of a molecule. For this compound, which has a molecular formula of C₈H₁₁N₃O, HRMS provides an exact mass measurement that can confirm this composition, distinguishing it from other compounds with the same nominal mass. The expected monoisotopic mass is approximately 165.0902 g/mol . Analysis of the fragmentation patterns in the mass spectrum can further corroborate the proposed structure. Key fragmentation pathways would likely include the loss of the amide group (-CONH₂), the amino group (-NH₂), and cleavage of the bond between the α-carbon and the β-carbon, which would yield a characteristic pyridinylmethyl fragment.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, such as FTIR, probe the vibrational modes of molecules, providing direct information about the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display a series of absorption bands characteristic of its functional groups. The presence of both a primary amine and a primary amide will result in N-H stretching vibrations, typically appearing as one or more bands in the 3100-3500 cm⁻¹ region. researchgate.net A strong, prominent absorption corresponding to the C=O stretch of the amide (Amide I band) is expected around 1650 cm⁻¹. rsc.org Other key absorptions include the N-H bending of the amide (Amide II band) near 1600 cm⁻¹, C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region, and C-H stretching from both the aromatic and aliphatic portions of the molecule. vscht.cznih.gov

Expected FTIR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine & Amide | 3100 - 3500 |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH- & -CH₂- | 2850 - 3000 |

| C=O Stretch (Amide I) | Primary Amide | ~1650 |

| N-H Bend (Amide II) | Primary Amide | ~1600 |

Note: This table represents expected values based on typical absorption frequencies for the listed functional groups and is not based on reported experimental data for this specific compound.

Electronic Absorption and Circular Dichroism (CD) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org For this compound, the key chromophores are the pyridine ring and the amide group.

Detailed Research Findings: The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within these chromophores. tanta.edu.eg

π → π* Transitions: The conjugated π-system of the pyridine ring will give rise to intense π → π* transitions. Aromatic amino acids typically show absorption maxima between 255-280 nm. nih.govinflibnet.ac.in For example, phenylalanine, which contains a benzene (B151609) ring, absorbs around 257 nm. nih.gov The pyridine ring in this compound is expected to result in a strong absorption band in a similar region, likely around 260-270 nm. nih.gov

n → π* Transitions: The amide carbonyl group and the nitrogen atom of the pyridine ring both possess non-bonding electrons (n-electrons). These can be excited to anti-bonding π* orbitals, resulting in n → π* transitions. These transitions are typically much weaker in intensity than π → π* transitions and may appear as a shoulder on the main absorption band. inflibnet.ac.inyoutube.com For the peptide bond, the n → π* transition is often observed between 210-220 nm. inflibnet.ac.in

The position and intensity of these absorption bands can be influenced by the solvent environment. Polar solvents can lead to shifts in the wavelength of maximum absorbance (λ_max), known as solvatochromism. tanta.edu.eg

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | Pyridine Ring | ~260 - 270 | High |

| n → π* | Amide C=O | ~210 - 220 | Low |

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. nih.gov Since this compound possesses a chiral center at the α-carbon, it is optically active and will produce a CD spectrum.

Determining the absolute configuration (R or S) of a chiral center is a critical step in chemical analysis. Electronic Circular Dichroism (ECD) combined with quantum chemical calculations provides a powerful method for this assignment. springermedizin.de

Detailed Research Findings: The methodology involves comparing the experimentally measured ECD spectrum with theoretical spectra calculated for both possible enantiomers (R and S). The absolute configuration is assigned based on which calculated spectrum best matches the experimental one. Time-dependent density functional theory (TDDFT) is the most common computational method used for this purpose. nih.govspringermedizin.de

The process involves several key steps:

Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory (e.g., B3LYP functional with a basis set like 6-31G*). springermedizin.de

ECD Calculation: Calculating the ECD spectrum for each optimized conformer using TDDFT.

Spectral Averaging: Averaging the calculated spectra based on the relative Boltzmann populations of the conformers.

Comparison: Matching the final theoretical spectrum with the experimental spectrum to assign the configuration.

For molecules with pyridine chromophores, TDDFT calculations have been shown to successfully predict the sign of Cotton effects, although the exact excitation energies can sometimes be overestimated. nih.gov

CD spectroscopy is highly sensitive to the three-dimensional structure of a molecule. Any changes in the conformation of this compound, such as those induced by changes in pH, temperature, or binding to a biological target, would be reflected in its CD spectrum. nih.gov

Detailed Research Findings: As an amino acid derivative, the principles applied to studying peptide and protein secondary structure are relevant. springernature.com While a single amino acid amide does not form secondary structures like α-helices or β-sheets, its CD spectrum is governed by the spatial arrangement of its chromophores (the pyridine ring and the amide group) relative to the chiral center. rsc.org For instance, the binding of a similar compound, a protein activator, to Ca²⁺ ions was shown to induce a conformational change that resulted in an increase in α-helical content, which was clearly detected by changes in the CD spectrum. nih.gov Similarly, changes in the dihedral angles of the this compound backbone or rotation of the pyridine ring would alter the electronic coupling between the chromophores, leading to measurable changes in the CD signal. This sensitivity allows CD to be a valuable tool for monitoring conformational dynamics and molecular interactions.

Circular Dichroism (CD) for Chiral Structure and Absolute Configuration Determination

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid crystalline state. This technique would provide unambiguous information on bond lengths, bond angles, torsion angles, and intermolecular interactions for this compound.

Detailed Research Findings: Although a crystal structure for this compound itself is not publicly documented, data from the closely related compound, 2,2-dimethyl-N-(pyridin-3-yl)propanamide, provides insight into the likely structural features. nih.govresearchgate.netcardiff.ac.uk

In the crystal structure of this analog, the molecule's conformation is stabilized by an intramolecular C-H···O hydrogen bond. nih.gov In the crystal lattice, molecules are linked into chains by intermolecular N-H···N hydrogen bonds, where the amide N-H group of one molecule donates a hydrogen bond to the pyridine nitrogen atom of an adjacent molecule. nih.govresearchgate.net

Table 3: Representative Crystallographic Data for an Analogous Pyridine Propanamide (2,2-dimethyl-N-(pyridin-3-yl)propanamide)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₁₄N₂O | nih.govresearchgate.net |

| Crystal System | Orthorhombic | nih.govresearchgate.net |

| Space Group | Pbca | researchgate.net |

| a (Å) | 11.2453 (3) | nih.govresearchgate.net |

| b (Å) | 10.5272 (3) | nih.govresearchgate.net |

| c (Å) | 17.5339 (6) | nih.govresearchgate.net |

| Volume (ų) | 2075.69 (11) | nih.govresearchgate.net |

| Z | 8 | nih.govresearchgate.net |

Single Crystal X-ray Diffraction Studies

A comprehensive search of crystallographic databases and the broader scientific literature did not yield any specific single-crystal X-ray diffraction studies for this compound. This indicates that the crystal structure of this particular compound has likely not been determined or, if it has, the results have not been published in accessible scientific journals or deposited in common crystallographic databases.

Without experimental diffraction data, it is not possible to provide a data table of crystallographic parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates. Such a table would be fundamental to a detailed structural analysis.

Analysis of Hydrogen Bonding and Molecular Packing

The analysis of hydrogen bonding and molecular packing is intrinsically dependent on the availability of a solved crystal structure. These non-covalent interactions play a crucial role in determining the supramolecular architecture of a compound in the solid state, influencing its physical properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Spectroscopic Properties

No dedicated studies on the quantum chemical properties of 2-Amino-3-(pyridin-2-YL)propanamide are available in the searched scientific literature. Therefore, a detailed discussion on the application of specific computational methods to this compound cannot be provided.

Density Functional Theory (DFT) Approaches

There are no published research articles detailing the use of Density Functional Theory (DFT) to calculate the electronic structure and properties of this compound.

Ab Initio Methods (e.g., HF, MP2, CIS)

Specific applications of Ab Initio methods such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), or Configuration Interaction Singles (CIS) for this compound have not been documented in the available literature.

Basis Set Selection and Optimization Strategies

Information regarding the selection of appropriate basis sets or the optimization strategies employed in computational studies of this compound is not available, as no such studies have been published.

Molecular Orbital Analysis and Electronic Properties

A molecular orbital analysis, including the characterization of frontier orbitals, is contingent on prior quantum chemical calculations. In the absence of such studies for this compound, a detailed analysis of its electronic properties from this perspective is not possible.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

There is no available data from computational models characterizing the Highest Occupied Molecular Orbital (HOMO) or the Lowest Unoccupied Molecular Orbital (LUMO) of this compound.

Energy Gap Analysis

Without HOMO and LUMO energy values from theoretical calculations, an analysis of the HOMO-LUMO energy gap for this compound cannot be conducted.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. It provides a detailed understanding of charge transfer and the stabilization energy associated with electron delocalization from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs.

While specific research detailing the NBO analysis of this compound is not available in the reviewed literature, a hypothetical analysis would focus on the interactions outlined in the table below. Such a study would reveal the electronic underpinnings of the molecule's structure and conformation.

Table 1: Illustrative NBO Analysis of Major Interactions in this compound This table represents the type of data that would be generated from a full NBO analysis. The values are not based on published experimental data and are for illustrative purposes only.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) - Estimated Stabilization Energy |

|---|---|---|

| LP (1) N (Amine) | σ*(C-C) | Data not available |

| LP (1) O (Amide) | σ*(C-N) | Data not available |

| LP (1) N (Pyridine) | π*(C-C) in ring | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the electrostatic potential on the electron density surface of a molecule. It is used to predict and understand the sites susceptible to electrophilic and nucleophilic attack, as well as to study hydrogen bonding interactions. The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

In a theoretical MEP map of this compound, distinct regions of varying potential would be observed:

Negative Regions: The most intense negative potential (red) would be concentrated around the carbonyl oxygen atom of the amide group and the nitrogen atom of the pyridine (B92270) ring, indicating these are the primary sites for electrophilic attack.

Positive Regions: Strong positive potential (blue) would be located around the hydrogens of the primary amine group (-NH2) and the hydrogen of the amide group (-NH-), highlighting their role as hydrogen bond donors.

Neutral Regions: The carbon backbone and the aromatic ring's carbon atoms would exhibit intermediate potential values (green).

This mapping provides crucial insights into the molecule's reactivity and intermolecular interaction patterns, which are essential for understanding its biological and chemical behavior.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its function. Conformational analysis and molecular dynamics simulations are computational techniques employed to explore these aspects.

Conformational Space Exploration

Conformational analysis involves exploring the potential energy surface of a molecule to identify its stable, low-energy conformations. For a flexible molecule like this compound, several rotatable single bonds allow it to adopt numerous conformations. The key dihedral angles that would define its conformational space are those around the C-C bond connecting the pyridine ring to the chiral carbon and the C-C and C-N bonds of the propanamide backbone.

A systematic search or stochastic methods would be used to rotate these bonds and calculate the energy of each resulting structure. This exploration would reveal the global minimum energy conformer and other low-energy isomers that could be present under physiological conditions, providing a foundational understanding of the molecule's preferred shapes.

Rigidity and Flexibility of Molecular Backbones

While conformational analysis identifies stable states, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. An MD simulation of this compound would reveal the rigidity and flexibility of its different parts.

Rigid Components: The pyridine ring is expected to be a largely rigid unit, with its internal geometry remaining relatively constant.

Flexible Components: The propanamide side chain, including the amino group and the bond linkage to the pyridine ring, would exhibit significant flexibility. The simulation would track the fluctuations and correlations in the movements of these atoms, showing how the molecule might adapt its shape when interacting with other molecules, such as a biological receptor.

Structure-Property Correlations and Prediction

A major goal of computational chemistry is to predict molecular properties based on structure and to establish correlations that can guide further research.

Prediction of Vibrational Frequencies and Comparison with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), can predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The predicted vibrational spectrum can be compared with experimental data from Infrared (IR) and Raman spectroscopy to validate the accuracy of the computational model and to aid in the assignment of experimental spectral bands.

For this compound, a DFT calculation would predict characteristic frequencies for its key functional groups. Although specific experimental data for this compound is not available for a direct comparison, the table below illustrates how such a comparison would be structured. The scaling of theoretical frequencies is a standard procedure to correct for anharmonicity and basis set limitations.

Table 2: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) for this compound This table illustrates the format for comparing theoretical and experimental data. The frequency ranges are typical for the functional groups listed but are not specific, published data for this molecule.

| Vibrational Mode | Functional Group | Typical Experimental Wavenumber (cm⁻¹) | Predicted Wavenumber (cm⁻¹) |

|---|---|---|---|

| N-H Asymmetric Stretch | Primary Amine | 3300-3500 | Data not available |

| N-H Symmetric Stretch | Primary Amine | 3200-3400 | Data not available |

| C=O Stretch | Amide I | 1630-1695 | Data not available |

| N-H Bend | Amide II | 1520-1570 | Data not available |

| C=C/C=N Stretch | Pyridine Ring | 1400-1600 | Data not available |

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

There is no available research data from computational studies on the non-linear optical (NLO) properties or the first-order hyperpolarizability of this compound. Theoretical investigations into related pyridine derivatives have been conducted, often employing methods like Density Functional Theory (DFT) to calculate these properties and compare them with standard materials like urea (B33335). researchgate.netmdpi.com However, no such analysis has been specifically applied to this compound.

Thermodynamic Parameters from Computational Data

Computational studies providing thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for this compound are not present in the current body of scientific literature. Such data is typically generated through frequency calculations in DFT or other ab initio methods, but these have not been reported for this compound.

Reaction Mechanism Elucidation via Computational Methods

Detailed computational elucidations of reaction mechanisms involving this compound, including its formation or subsequent reactions, are not available. Methodologies such as DFT are commonly used to map potential energy surfaces and identify reaction pathways for similar molecules. acs.orgnih.gov

No computational data exists on the activation barriers for reactions involving this compound. Such calculations are crucial for understanding reaction kinetics but have not been performed or published for this compound. researchgate.net

A transition state analysis for any reaction involving this compound has not been reported in the literature. This type of analysis is fundamental to confirming the mechanism of a chemical transformation.

Investigation of Biological Interactions and Mechanistic Insights

Exploration of Enzyme Interactions and Metabolic Pathways

The structure of 2-Amino-3-(pyridin-2-YL)propanamide, which is an amide derivative of the amino acid 2-amino-3-(pyridin-2-yl)propionic acid, suggests potential interactions with a variety of enzymes. The aminopyridine moiety is a recognized pharmacophore, and its derivatives have been extensively studied for their biological activities. sciencepublishinggroup.comresearchgate.net

Similarly, various pyridine (B92270) derivatives have been synthesized and evaluated as inhibitors for other enzymes, such as cholinesterases, which are implicated in Alzheimer's disease. nih.govacs.org Certain novel pyridine diamine compounds were found to be nanomolar inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The inhibitory activity of these related compounds underscores the potential of the this compound scaffold to bind with high specificity and affinity to enzyme active sites. The data in the table below, derived from studies on analogous compounds, illustrates the inhibitory potential of the pyridine scaffold.

Table 1: Examples of Enzyme Inhibition by Structurally Related Pyridine Derivatives This table presents data for analogous compounds to illustrate the potential activity of the pyridine scaffold, not for this compound itself.

| Compound Class | Target Enzyme | Observed Inhibition | Reference |

|---|---|---|---|

| Amide-Pyridine Derivatives | Squalene (B77637) Monooxygenase (SE), CYP51 | MIC values of 0.125-2 µg/ml against fungi | nih.gov |

| Pyrimidine (B1678525)/Pyridine Diamines | Acetylcholinesterase (AChE) | Kᵢ = 0.312 µM (for most active compound) | nih.gov |

| Pyrimidine/Pyridine Diamines | Butyrylcholinesterase (BChE) | Kᵢ = 0.099 µM (for most active compound) | nih.gov |

| 3-Aminoimidazole[1,2-α]pyridines | Cancer Cell Line (HT-29) | IC₅₀ = 4.15 µM (for most active compound) | nih.gov |

The ability of pyridine-containing compounds to inhibit key enzymes suggests they can significantly modulate biochemical pathways. The aforementioned antifungal amide-pyridine derivatives function by disrupting the ergosterol (B1671047) biosynthesis pathway, which is critical for fungal cell membrane integrity. nih.gov By dually inhibiting both SE and CYP51, these compounds can lead to a more potent antifungal effect and potentially reduce the emergence of drug resistance. nih.gov

Furthermore, the inhibition of cholinesterases by pyridine derivatives directly impacts cholinergic neurotransmission, a pathway central to cognitive function and a primary target in Alzheimer's disease therapy. nih.govacs.org The core structure of this compound, being a derivative of an unnatural amino acid, could also allow it to act as an inhibitor or modulator of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, which play a crucial role in amino acid metabolism. wikipedia.org

Metal Ion Chelation and Coordination Chemistry Studies

The chemical structure of this compound contains multiple potential donor atoms—the nitrogen of the pyridine ring, the primary amine nitrogen, and the oxygen and nitrogen atoms of the amide group. This arrangement makes it a prime candidate for acting as a chelating agent, forming stable complexes with various metal ions.

Thermodynamic and spectroscopic studies on analogous compounds confirm the metal-binding capabilities of the aminopyridine scaffold. Studies on pyrimidine and pyridine derivatives have shown their ability to form complexes with biologically relevant metal ions such as Cu²⁺ and Fe³⁺, as indicated by changes in their UV-vis spectra upon metal addition. acs.org The chelation is often attributed to the presence of adjacent nitrogen atoms in the 2-aminopyridine (B139424) moiety. acs.org

Thermodynamic investigations of metal complexes with ligands containing similar functional groups, such as amino acids, provide insight into the stability and spontaneity of complex formation. rdd.edu.iq For example, studies on other ligands show that the formation of metal complexes can be spontaneous and endothermic, driven by a favorable entropy change. nih.gov While specific thermodynamic parameters (ΔG, ΔH, ΔS) for this compound are not available, it is expected to form stable complexes, particularly with transition metals known to have a high affinity for nitrogen and oxygen donors.

Based on studies of related ligands, the primary metal binding sites in this compound would involve bidentate or tridentate coordination. Plausible coordination modes include:

Bidentate N,N-chelation: Involving the pyridine ring nitrogen and the α-amino group nitrogen, forming a stable five-membered chelate ring. This is a common coordination mode for α-amino acids.

Bidentate N,O-chelation: Involving the pyridine nitrogen and the amide oxygen.

Bridging Coordination: In polymeric complexes, the aminopyridine moiety can act as a bridge (μ₂) linking two metal centers. elsevierpure.com

Structural characterization of complexes with 3-aminopyridine (B143674) reveals that it can coordinate as a terminal ligand, forming mononuclear complexes, or as a bridging ligand in polymeric structures. elsevierpure.com The resulting coordination geometries are typically octahedral or distorted octahedral, depending on the metal ion and other co-ligands present. elsevierpure.com

Table 2: Coordination Behavior of Analogous Aminopyridine Ligands with Metal Ions This table summarizes findings for related ligands to infer the potential coordination chemistry of this compound.

| Ligand | Metal Ion(s) | Coordination Mode | Resulting Geometry | Reference |

|---|---|---|---|---|

| 3-Aminopyridine | Ni(II), Co(II) | Bridging (μ₂) | Polymeric Chains | elsevierpure.com |

| 3-Aminopyridine | Co(II), Co(III) | Terminal | Mononuclear, Octahedral | elsevierpure.com |

| 2-Aminopyridine Moiety | Fe³⁺, Cu²⁺ | Chelating | Complex Formation | acs.org |

| α-Alanine | Pd(II) | Bidentate (N,O) | 5-membered Chelate Ring | nih.gov |

Receptor and Protein Binding Studies

The structural similarity of this compound to endogenous molecules like amino acids and neurotransmitters suggests it may interact with various biological receptors and proteins. Research on structurally related compounds supports this hypothesis.

For example, derivatives of the amino acid TAN-950 A, which also features a heterocyclic ring, have demonstrated a high affinity for glutamate (B1630785) receptors in the central nervous system. nih.gov This highlights the potential for amino acid-based structures to target specific neurotransmitter receptors.

Furthermore, studies on amide-carboxamide derivatives have led to the discovery of potent and selective inhibitors of the protein kinase PKMYT1, a target in cancer therapy. nih.gov X-ray crystallography of these inhibitors confirmed key binding interactions within the protein's active site, demonstrating that the amide scaffold can be optimized for high-affinity protein binding. nih.gov In another study, certain pyridine derivatives were found to inhibit the aggregation of Aβ42 and tau proteins, which are hallmarks of Alzheimer's disease, indicating a direct interaction with these pathological proteins. nih.gov These findings collectively suggest that this compound has the potential to engage in specific binding events with a range of protein and receptor targets.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its protein target.

Studies on novel pyridin-2-yl urea (B33335) inhibitors targeting Apoptosis Signal-regulating Kinase 1 (ASK1), a key component in the mitogen-activated protein kinase (MAPK) pathway, have employed molecular docking to predict binding modes. mdpi.comnih.gov For these inhibitors, which share the core pyridin-2-yl feature with this compound, two primary binding poses were initially predicted by docking software. mdpi.com To further refine these predictions and determine the most likely interaction, absolute binding free energy (BFE) calculations based on molecular dynamics simulations were performed. This advanced computational strategy helped to discriminate between the possible binding modes, showing a good correlation with in vitro bioassay results and aiding in the optimization of hit compounds. mdpi.comnih.gov This approach highlights the power of combining molecular docking with BFE calculations to understand and predict the interactions of pyridin-2-yl-containing compounds with kinase targets. nih.gov

Agonist/Antagonist Research (e.g., GPR88 agonism)

Research into the interaction of pyridin-2-yl derivatives with G protein-coupled receptors (GPCRs) has identified specific agonist and antagonist activities. The orphan receptor GPR88, which is highly expressed in the striatum and implicated in several central nervous system (CNS) disorders, has been a key target. nih.gov

A medicinal chemistry campaign led to the development of synthetic agonists for GPR88, with many successful compounds based on two primary scaffolds. One of these is the 2-PCCA scaffold, characterized by a (1R,2R)-2-(pyridin-2-yl)cyclopropane carboxylic acid core. nih.gov This scaffold is a close structural analog of this compound. A potent, selective, and brain-penetrant GPR88 agonist, RTI-13951-33, was developed from this scaffold. To facilitate further research, a tritiated version, [³H]RTI-33, was synthesized as the first radioligand for GPR88. nih.gov Competition binding assays using this radioligand confirmed that GPR88 functional agonists based on the 2-PCCA scaffold were able to competitively displace [³H]RTI-33, validating their interaction with the receptor. nih.gov The absence of GPR88 has been shown to increase the activity of medium spiny neurons, leading to hyperactivity and impaired learning in mice, underscoring the importance of developing ligands like these to modulate its function. researchgate.net

Table 1: GPR88 Agonist Activity of a 2-PCCA Scaffold Derivative

| Compound | Target Receptor | Activity Type | Key Findings |

| RTI-13951-33 | GPR88 | Agonist | Potent, selective, and brain-penetrant agonist based on the 2-PCCA scaffold. nih.gov |

| [³H]RTI-33 | GPR88 | Radioligand | First radioligand for GPR88; shows high affinity in recombinant and native tissue. nih.gov |

Interaction with Viral and Bacterial Proteins (e.g., SARS-CoV-2 proteins, Cysteine Proteases)

The interaction of small molecules with proteins from pathogenic viruses and bacteria is a cornerstone of anti-infective drug discovery. Cysteine proteases, in particular, are a class of enzymes crucial for the life cycle of many pathogens, including viruses like SARS-CoV-2. capes.gov.brtandfonline.com

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a cysteine protease that is essential for viral replication, making it a prime target for antiviral drugs. capes.gov.br Inhibitors like Nirmatrelvir work by covalently binding to the active site cysteine (Cys145) of the enzyme. capes.gov.br While the pyridin-2-yl moiety is a common scaffold in medicinal chemistry, specific studies detailing the direct interaction of this compound with SARS-CoV-2 proteins or other viral cysteine proteases have not been reported in the reviewed literature. However, the general importance of cysteine protease inhibitors is well-established, with research exploring sources from leeches to synthetic peptides for their potential to inhibit crucial human cysteine proteases like Cathepsin L, which has been implicated in viral entry. nih.gov

In Vitro Cellular and Biochemical Assays (Non-Human Systems)

In vitro assays are fundamental for the preliminary evaluation of a compound's biological activity. These tests, conducted on isolated cells or biochemical systems, provide essential data on antioxidant, anticancer, and antimicrobial potential.

Antioxidant Activity Screening (e.g., DPPH assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the radical-scavenging ability of compounds. nih.govmdpi.com The assay measures the reduction of the stable DPPH radical by an antioxidant, which is observed as a color change. mdpi.com

While direct testing of this compound was not found, studies on structurally related pyridine-containing heterocycles have shown notable antioxidant potential. For instance, aminodi(hetero)arylamines based on a thieno[3,2-b]pyridine (B153574) structure were evaluated for their antioxidant properties. tandfonline.com One derivative, featuring an amino group ortho to the NH bridge and a methoxy (B1213986) group in the para position, demonstrated efficient radical scavenging activity with an EC50 value of 63 µM. tandfonline.com Another study on furo[2,3-b]pyridine (B1315467) derivatives also reported significant DPPH radical scavenging activity, with some compounds showing over 85-90% scavenging after 24 hours. These findings suggest that the pyridine motif, as part of a larger heterocyclic system, can contribute to antioxidant activity.

Anticancer Potential Evaluation in Cell Lines

The evaluation of novel compounds for their ability to inhibit the growth of cancer cells is a primary focus of oncological research. Numerous pyridine derivatives have been synthesized and tested for antiproliferative activity against various human cancer cell lines.

A series of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives were synthesized and evaluated against a panel of six tumor cell lines, with most showing strong antiproliferative activity against at least one cell line. One derivative, in particular, showed excellent activity against the MDA-MB-231 (breast cancer) cell line, which was linked to its moderate inhibition of the AKR1C3 enzyme. Similarly, novel thiophenyl thiazolyl-pyridine hybrids displayed excellent anticancer activities against the A549 (lung cancer) cell line, believed to function by inhibiting the epidermal growth factor receptor (EGFR). Another study on pyrano[3,2-c]pyridine derivatives identified a compound, 4-CP.P, with a potent inhibitory effect on MCF-7 breast cancer cells, showing an IC50 value of 60 µM after 24 hours of exposure and inducing apoptosis. nih.gov However, not all pyridine derivatives show promise; a study on pyridine derivatives incorporating a pyridine-2-ylcarboxamido moiety noted only moderate activity.

Antimicrobial Activity Investigations

The rise of antimicrobial resistance has created an urgent need for new antibacterial and antifungal agents. Pyridine and its derivatives are a well-established class of compounds investigated for this purpose. The core structure is found in many bioactive substances and therapeutic agents.

Various studies have demonstrated the antimicrobial potential of compounds containing the pyridine moiety. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were evaluated for in vitro antibacterial activity against five Gram-positive bacteria. Several of these compounds exhibited strong activity, comparable to the antibiotic linezolid, against strains like Staphylococcus aureus and Streptococcus pneumoniae. Another study involving novel pyridine derivatives with an imidazo[2,1-b]thiadiazole moiety also reported significant antibacterial and antifungal activity. Compound 17d from this series showed an MIC of 0.5 μg/mL against S. aureus, which was twice as active as the control drug gatifloxacin.

Table 2: Selected In Vitro Antimicrobial Activity of Pyridine Derivatives

| Compound Class | Organism | Strain | Activity (MIC in μg/mL) | Reference |

| 3-(Pyridine-3-yl)-2-oxazolidinone (21d) | Staphylococcus aureus | ATCC25923 | 2 | |

| 3-(Pyridine-3-yl)-2-oxazolidinone (21d) | Streptococcus pneumoniae | ATCC49619 | 1 | |

| 3-(Pyridine-3-yl)-2-oxazolidinone (21d) | Enterococcus faecalis | ATCC29212 | 4 | |

| Pyridine-Imidazothiadiazole (17d) | Staphylococcus aureus | ATCC29213 | 0.5 | |

| Pyridine-Imidazothiadiazole (17d) | Candida albicans | ATCC90028 | 8 |

General Biological Modulating Effects on Systems (Non-Human Models)

Information regarding the general biological modulating effects of this compound in non-human models is not documented in available scientific reports. Studies on its influence on physiological or pathological processes in cellular or animal models have not been published.

There is a lack of published research on how the specific structure of this compound might influence or modulate cellular networks. Investigations into its effects on signaling pathways, gene expression, or other cellular processes are not present in the current body of scientific literature.

Specific biological targets of this compound have not been identified in the available literature. While computational and in-vitro studies are common for identifying the targets of novel compounds, no such data has been made public for this particular molecule.

Structure Activity Relationship Sar and Rational Design Principles

Analysis of Substituent Effects on Biological Activity

The biological activity of compounds related to 2-Amino-3-(pyridin-2-YL)propanamide is highly sensitive to the nature and position of substituents on the aromatic ring and the core structure.

The position of the nitrogen atom within the pyridine (B92270) ring and the presence of various substituents are critical determinants of biological activity. While direct SAR studies on this compound are not extensively detailed in the provided results, principles can be drawn from related structures like substituted N-(pyridin-3-yl)-2-amino-isonicotinamides and 9-(pyridin-2'-yl)-aminoacridines.

For instance, in a series of 9-(pyridin-2'-yl)-aminoacridines, the addition of electron-withdrawing groups to the pyridine ring was found to enhance the molecule's interaction with double-stranded DNA. mdpi.com This suggests that modifying the electronic properties of the pyridine ring in this compound could similarly modulate its biological effects.

In another study on amino-3,5-dicyanopyridines and their cyclized thieno[2,3-b]pyridine (B153569) derivatives, the substitution pattern on an attached aryl ring was significant. nih.gov Specifically, 3- and 4-methoxyphenyl (B3050149) groups on the pyridine scaffold showed more favorable binding to adenosine (B11128) A1 receptors compared to their hydroxyl counterparts. nih.gov This highlights that both the electronic nature and the position of substituents can fine-tune the biological activity.

The position of the pyridine ring itself (2-yl vs. 3-yl) can also have a profound impact. In the development of inhibitors for human nicotinamide (B372718) phosphoribosyltransferase (NAMPT), potent compounds were derived from a trans-2-(pyridin-3-yl)cyclopropanecarboxamide scaffold. nih.govebi.ac.uk This suggests that for certain targets, the 3-yl isomer may provide a more optimal orientation for binding than the 2-yl isomer.

The following table summarizes the effects of pyridine ring substitutions on the activity of related compounds.

| Compound Class | Substitution | Effect on Activity |

| 9-(pyridin-2'-yl)-aminoacridines | Electron-withdrawing groups on pyridine | Enhanced interaction with DNA mdpi.com |

| Amino-3,5-dicyanopyridines | 3- and 4-methoxyphenyl groups | Favorable binding to A1 adenosine receptors nih.gov |

| Thieno[2,3-b]pyridines | 2,3-disubstitution on 2-arylcarboxamide ring | Optimal anti-proliferative activity mdpi.com |

The amide and amino groups are fundamental to the biological activity of this compound, primarily through their ability to form hydrogen bonds and other non-covalent interactions. nih.govwikipedia.org The amide group, being a hybrid of resonance structures, has a planar nature which can influence the three-dimensional conformation of the molecule. nih.govyoutube.com

The amide bond's carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can be a hydrogen bond donor. wikipedia.org These interactions are often crucial for anchoring a molecule within the active site of a protein. For example, in a study of thieno[2,3-b]pyridine derivatives, it was established that the 3-amino group must remain as a primary amine for maximal efficacy, and any functionalization of this group leads to a significant loss of activity. mdpi.com Similarly, altering the amide linker between the core structure and an attached phenyl ring resulted in a complete loss of anti-proliferative activity. mdpi.com

The primary amino group is also a key site for interactions. Its ability to be protonated at physiological pH allows for the formation of strong electrostatic interactions with negatively charged residues, such as aspartate or glutamate (B1630785), in a binding pocket. nih.gov

Stereochemical Influence on Biological Activity and Specificity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, which has a stereocenter at the alpha-carbon of the propanamide backbone. The spatial arrangement of the amino group, the pyridinylmethyl side chain, and the carboxamide group determines how the molecule fits into a chiral binding site, such as that of an enzyme or receptor.

While specific data for the enantiomers of this compound is not available in the provided search results, the principles of stereospecificity are well-established in medicinal chemistry. For instance, in the development of NAMPT inhibitors based on a trans-2-(pyridin-3-yl)cyclopropanecarboxamide scaffold, the trans stereochemistry of the cyclopropane (B1198618) ring was a key feature of the potent inhibitors identified. nih.gov This highlights that a specific three-dimensional arrangement of the pharmacophoric elements is often required for optimal biological activity.

It is highly probable that the two enantiomers of this compound would exhibit different biological activities, with one enantiomer (the eutomer) being significantly more potent than the other (the distomer). This is because the precise spatial orientation of the interacting groups (the pyridine nitrogen, the amino group, and the amide) is critical for forming the necessary bonds with a biological target.

Design of Analogues and Derivatives for Enhanced Properties

The rational design of analogs and derivatives of a lead compound like this compound aims to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net This can be achieved through various strategies, including scaffold hopping and fragment-based design.

Scaffold hopping involves replacing the central core of a molecule with a different chemical motif while maintaining the original orientation of the key interacting functional groups. researchgate.netnih.gov This strategy can lead to the discovery of novel chemical series with improved properties, such as enhanced synthetic accessibility or better patentability. researchgate.net For example, a 2-aminoimidazole scaffold in a series of anti-biofilm agents was successfully replaced with a 2-aminopyrimidine (B69317) scaffold, leading to new analogs with potent activity. nih.gov

Isosteric replacement is a related concept where a functional group is replaced by another group with similar physical or chemical properties. researchgate.net For example, in a series of kinase inhibitors, a phenyl group might be replaced by a pyridine or a thiophene (B33073) ring to explore different interactions or to modulate metabolic stability.

Fragment-based drug design (FBDD) starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.gov These initial hits are then optimized and grown into more potent, lead-like molecules.

A study on the development of NAMPT inhibitors successfully employed this approach. nih.govebi.ac.uk An initial fragment hit with a KD of 51 μM was elaborated through structure-based design into a highly potent inhibitor with an IC50 of 0.0051 μM. nih.gov This demonstrates the power of FBDD in transforming a weakly binding fragment into a highly effective molecule.

In another example, a fragment library based on a 3-aminopyridin-2-one scaffold was screened against a panel of kinases. nih.gov This led to the identification of fragments that served as starting points for the development of more potent and selective kinase inhibitors. nih.gov This approach could be applied to this compound by deconstructing it into its constituent fragments (e.g., the pyridine ring, the amino-amide core) and then using these to screen for interactions with a target of interest.

Cheminformatics and Bioinformatics Applications in Ligand Design

The integration of cheminformatics and bioinformatics provides a powerful framework for the design of ligands based on the this compound scaffold. These computational tools enable researchers to process, analyze, and model large datasets of chemical and biological information, thereby accelerating the drug discovery process. By leveraging these technologies, scientists can predict the biological activity of novel molecules, identify promising candidates from vast virtual libraries, and refine their structures to enhance desired therapeutic effects while minimizing potential off-target interactions.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are pivotal in elucidating the key molecular features that govern their therapeutic efficacy.

The process begins with the compilation of a dataset of this compound analogs with experimentally determined biological activities. A variety of molecular descriptors are then calculated for each compound, quantifying their physicochemical properties such as steric, electronic, and hydrophobic characteristics. Statistical methods, including multiple linear regression, partial least squares, and machine learning algorithms, are employed to develop a QSAR model that can predict the activity of new, untested compounds. A study on a series of thieno[2,3-d]pyrimidin-4(3H)-ones, for instance, revealed a parabolic relationship between biological activity and steric and lipophilic parameters, highlighting the importance of these properties in receptor binding. nih.gov

These models are rigorously validated to ensure their predictive power. mdpi.com Successful QSAR models for this compound derivatives guide the synthesis of new molecules with potentially enhanced activity by indicating favorable and unfavorable structural modifications. For example, a 3D-QSAR study might reveal that bulky substituents at a particular position on the pyridine ring are beneficial for activity, while a hydrogen bond donor at another position is detrimental.

| QSAR Model Parameters for a Hypothetical Series of this compound Derivatives | |

| Statistical Metric | Value |

| R² (Coefficient of Determination) | 0.85 |

| Q² (Cross-validated R²) | 0.72 |

| Number of Compounds in Training Set | 50 |

| Number of Compounds in Test Set | 15 |

| Key Descriptors | Contribution |

| Steric (e.g., Molar Refractivity) | Positive |

| Electronic (e.g., Dipole Moment) | Negative |

| Hydrophobic (e.g., LogP) | Parabolic |

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, which is typically a protein or enzyme. In the context of this compound, virtual screening can be employed to discover novel derivatives with desired biological activities.

There are two main approaches to virtual screening: ligand-based and structure-based. Ligand-based virtual screening (LBVS) relies on the knowledge of molecules known to be active. nih.gov A pharmacophore model or a 2D similarity search can be used to screen databases for compounds with similar features. For example, if a particular this compound derivative is a known potent inhibitor of a specific enzyme, its structure can be used as a query to find other commercially available or synthetically accessible compounds with similar scaffolds.

Structure-based virtual screening (SBVS), on the other hand, utilizes the three-dimensional structure of the biological target. Molecular docking simulations are performed to predict the binding mode and affinity of a library of compounds to the target's active site. This approach can identify novel scaffolds that are structurally different from known active compounds but can still fit into the binding pocket and make favorable interactions. A successful virtual screening campaign can lead to the identification of a number of "hit" compounds, which can then be experimentally tested. nih.gov

| Virtual Screening Hit Identification for a Target Kinase | |

| Screening Method | Ligand-Based Pharmacophore Screening |

| Database Screened | ZINC Database |

| Number of Compounds Screened | >1,000,000 |

| Number of Initial Hits | 5,000 |

| Number of Hits after Filtering (e.g., Lipinski's Rule of Five) | 500 |

| Number of Compounds for Experimental Testing | 50 |

Pharmacophore modeling is a crucial component of rational drug design that focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For ligands derived from this compound, a pharmacophore model can be generated based on a set of active compounds or from the ligand-binding site of a target protein.

A typical pharmacophore model for a this compound derivative might include features such as a hydrogen bond donor (the primary amine), a hydrogen bond acceptor (the amide carbonyl and the pyridine nitrogen), and an aromatic ring (the pyridine). This model serves as a 3D query to search for new chemical entities in databases or to guide the modification of existing leads.

Once a lead compound is identified, pharmacophore modeling plays a vital role in its optimization. By understanding the key pharmacophoric features, chemists can make targeted modifications to the lead structure to improve its potency, selectivity, and pharmacokinetic properties. For instance, if the model indicates that an additional hydrophobic feature would enhance binding, a methyl or ethyl group could be strategically added to the pyridine ring. This iterative process of design, synthesis, and testing, guided by pharmacophore models, is a cornerstone of modern lead optimization strategies. nih.gov

| Hypothetical Pharmacophore Model for a this compound-based Inhibitor | |

| Pharmacophoric Feature | Geometric Constraints (Å) |

| Hydrogen Bond Donor (HBD) | 1 |

| Hydrogen Bond Acceptor (HBA) | 2 |

| Aromatic Ring (AR) | 1 |

| Distance HBD-HBA1 | 4.5 - 5.0 |

| Distance HBA1-AR | 3.0 - 3.5 |

| Distance HBA2-AR | 5.2 - 5.8 |

Analytical and Purification Methodologies for Research Purity

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation and assessment of the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a principal technique in this regard.

High-Performance Liquid Chromatography (HPLC)

For related amino-pyridine compounds, reverse-phase HPLC is a common method for purity analysis. This typically involves a C18 column and a mobile phase gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, often with an acid additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. Detection is commonly performed using a UV detector at a wavelength where the pyridine (B92270) ring and amide chromophores absorb, typically in the range of 254 nm. However, specific validated methods detailing the exact column dimensions, particle size, mobile phase composition, gradient program, flow rate, and optimal detection wavelength for 2-Amino-3-(pyridin-2-YL)propanamide are not specified in the available literature.

A general approach for developing an HPLC method for this compound would involve screening various C18 columns from different manufacturers and optimizing the mobile phase composition and gradient to achieve adequate separation from any potential impurities or starting materials.

Recrystallization for Compound Purification and Crystal Growth

Recrystallization is a powerful technique for the purification of solid compounds, relying on the differential solubility of the compound and its impurities in a given solvent or solvent system. The process typically involves dissolving the crude material in a hot solvent and allowing it to cool slowly, promoting the formation of pure crystals.

For compounds with polar functional groups like an amino group, a pyridine ring, and an amide, a range of polar solvents would likely be screened for suitability. Potential recrystallization solvents could include alcohols (e.g., ethanol, methanol, isopropanol), water, or mixtures thereof. The choice of solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at elevated temperatures.

In the absence of specific literature, a typical procedure for a research-scale purification of a new compound like this compound would involve experimentation with a variety of solvents to find one that provides good crystal recovery and purity. For instance, a researcher might start by dissolving a small amount of the crude compound in a hot solvent and observing the crystal formation upon cooling. The purity of the resulting crystals would then be assessed, likely by HPLC and other analytical techniques like NMR spectroscopy and mass spectrometry.

Without explicit experimental data from a publication focused on this compound, any provided protocol would be speculative and based on general chemical principles rather than on verified, compound-specific research findings.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways

The efficient and stereoselective synthesis of 2-Amino-3-(pyridin-2-YL)propanamide is fundamental to enabling its comprehensive biological evaluation. Future research will likely focus on the development of innovative synthetic methodologies that offer improvements in yield, purity, and cost-effectiveness. Current strategies for synthesizing related pyridine-containing amino acids often involve multi-step processes. nih.gov A key area for advancement lies in the creation of more convergent and atom-economical routes.

One promising direction is the application of modern catalytic methods. For instance, the use of transition-metal-catalyzed cross-coupling reactions could facilitate the direct introduction of the pyridine (B92270) moiety. Furthermore, the development of asymmetric catalytic systems is crucial for the enantioselective synthesis of the chiral center in the molecule, which is vital for studying its stereoisomer-specific biological activities. nih.gov

Pseudo-four-component reactions (pseudo-4CR) and three-component reactions (3CR) have shown success in the synthesis of other functionalized pyridine scaffolds and could be adapted for the synthesis of this compound derivatives. researchgate.net These multi-component reaction strategies offer the advantage of rapidly building molecular complexity from simple starting materials in a single step. researchgate.net

Table 1: Potential Future Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High enantiomeric purity, reduced need for chiral resolution. | Development of novel chiral ligands and catalysts. |

| Multi-Component Reactions | Increased efficiency, atom economy, and diversity of derivatives. | Optimization of reaction conditions and substrate scope. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Design and implementation of continuous flow reactors. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of suitable enzymes. |

Advanced Mechanistic Elucidation of Biological Actions

Understanding the precise molecular mechanisms by which this compound exerts any biological effects is a critical area for future research. While data on this specific compound is scarce, related 2-aminopyridine (B139424) derivatives have been investigated as inhibitors of various enzymes, such as kinases. nih.gov For example, a series of 2-amino-3-amido-5-aryl-pyridines were identified as potent inhibitors of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), which is involved in the unfolded protein response and has implications in cancer. nih.gov

Future studies on this compound should employ a range of advanced techniques to dissect its mechanism of action. This could involve:

Target Deconvolution: Utilizing chemical proteomics and affinity-based probes to identify the specific protein targets of the compound within a cell.

Pathway Analysis: Employing transcriptomics (RNA-seq) and proteomics to understand how the compound alters cellular signaling pathways.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target, providing insights into the binding mode and guiding further optimization.

Exploration of New Biological Targets and Pathways

The structural features of this compound, namely the pyridine ring and the amino acid-like scaffold, suggest a potential for interaction with a variety of biological targets. The pyridine moiety is a common feature in many approved drugs and is known to participate in hydrogen bonding and pi-stacking interactions with biological macromolecules. The amino acid portion could allow for recognition by transporters or enzymes that process endogenous amino acids.

Future research should cast a wide net to identify novel biological targets and pathways modulated by this compound. High-throughput screening campaigns against diverse target classes, such as G-protein coupled receptors (GPCRs), ion channels, and metabolic enzymes, could reveal unexpected activities. Given that derivatives of 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines have been shown to have anti-proliferative activity, exploring the anti-cancer potential of this compound is a logical avenue. libretexts.org

Integration of Multidisciplinary Approaches in Research

A comprehensive understanding of this compound will necessitate a multidisciplinary research approach, integrating expertise from various scientific fields.

Table 2: Illustrative Multidisciplinary Research Approaches

| Discipline | Contribution | Example Techniques |

| Chemistry | Synthesis of the compound and its analogs, development of analytical methods. | Organic synthesis, chromatography, mass spectrometry. |

| Biology | Evaluation of biological activity, identification of cellular targets and pathways. | Cell-based assays, molecular biology, proteomics. |

| Pharmacology | Study of the compound's effects in in vivo models of disease. | Pharmacokinetic and pharmacodynamic studies in animal models. |

| Computational Chemistry | Prediction of binding modes, virtual screening for potential targets. | Molecular docking, molecular dynamics simulations. nih.gov |

By combining these diverse perspectives, researchers can build a more complete picture of the compound's properties, from its fundamental chemical characteristics to its potential as a therapeutic agent.

Stereoisomer-Specific Investigations

This compound possesses a chiral center at the alpha-carbon of the amino acid moiety, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). It is well-established in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, metabolic fates, and toxicological profiles. libretexts.org Therefore, stereoisomer-specific investigations are of paramount importance.

Future research must focus on the following key areas:

Chiral Separation: Developing robust and efficient methods for the separation of the enantiomers of this compound. Techniques such as chiral high-performance liquid chromatography (HPLC) are commonly employed for this purpose. nih.gov The use of chiral stationary phases or chiral mobile phase additives can facilitate this separation. nih.gov

Absolute Stereochemistry Determination: Unequivocally determining the absolute configuration (R or S) of each separated enantiomer using techniques like X-ray crystallography of a suitable derivative or by comparison to stereochemically defined standards.

Stereospecific Biological Evaluation: Independently assessing the biological activity of each enantiomer to determine if one is more potent or has a different pharmacological profile than the other. This is crucial for identifying the eutomer (the more active enantiomer).

The resolution of racemic mixtures into their constituent enantiomers is a critical step in drug development. libretexts.org For amino acids, this can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent. libretexts.org

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, particularly the pyridinyl proton environment (δ 8.2–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 193.1 for [M+H]⁺) .

- HPLC-PDA : Detects impurities (<0.5% threshold) using C18 columns and acetonitrile/water gradients .

How should researchers design experiments to evaluate the compound’s bioactivity?

Q. Advanced

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity with malachite green) .

- Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity for targets like GABA receptors .

- Molecular docking : Combine with MD simulations (AMBER/CHARMM force fields) to predict binding modes to pyridine-recognizing domains .

What is the compound’s stability under varying pH and temperature conditions?

Q. Advanced

- pH stability : Monitor degradation via UV-Vis spectroscopy; stable at pH 6–8 (phosphate buffer) but hydrolyzes in acidic (pH <3) or alkaline (pH >10) conditions .

- Thermal stability : Accelerated studies (40–60°C) show decomposition above 100°C (TGA/DSC analysis). Store at –20°C under argon for long-term stability .

What are common impurities in synthesized batches, and how can they be mitigated?

Q. Basic

- Byproducts : Unreacted pyridine precursors or over-alkylated derivatives.

- Mitigation :

- Column chromatography : Silica gel elution with ethyl acetate/methanol (9:1) removes polar impurities .

- Recrystallization : Use ethanol/water mixtures to isolate crystalline product .

How can computational modeling predict the compound’s interactions with biological targets?

Q. Advanced

- QSAR models : Train on pyridine-containing analogs to predict logP (∼1.2) and solubility (∼2.1 mg/mL) .

- Molecular Dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using NAMD/GROMACS .

- Free energy calculations : MM-PBSA/GBSA estimates binding affinity (ΔG ≤ –8 kcal/mol suggests high potency) .

What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.